(3,4-Diaminophenyl)(p-tolyl)methanone
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Overview
Description
(3,4-Diaminophenyl)(p-tolyl)methanone is a chemical compound that belongs to the class of aryl ketones. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Diaminophenyl)(p-tolyl)methanone typically involves the reaction of 3,4-diaminophenyl with p-tolylmethanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: (3,4-Diaminophenyl)(p-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3,4-Diaminophenyl)(p-tolyl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,4-Diaminophenyl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the specific biological system it interacts with. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Properties
IUPAC Name |
(3,4-diaminophenyl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHRRFOSFDPLHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.